N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
Structure and Key Features: This compound is a quinazoline-dione derivative with a benzylpiperidine moiety and a propanamide linker. The core quinazoline-dione scaffold (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) is substituted at the 1-position by a 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group. The N-benzylpiperidine fragment is connected via a propanamide chain. The 4-ethoxyphenyl group introduces electron-donating and lipophilic characteristics, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C33H37N5O5 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C33H37N5O5/c1-2-43-27-14-12-25(13-15-27)35-31(40)23-38-29-11-7-6-10-28(29)32(41)37(33(38)42)21-18-30(39)34-26-16-19-36(20-17-26)22-24-8-4-3-5-9-24/h3-15,26H,2,16-23H2,1H3,(H,34,39)(H,35,40) |
InChI Key |
UOYNIVFXYDKCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from benzylamine and a suitable aldehyde. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Quinazoline Derivative Synthesis: The quinazoline derivative is prepared by reacting anthranilic acid with an appropriate isocyanate. This step often requires the use of catalysts and controlled temperature conditions.
Coupling Reactions: The piperidine ring and the quinazoline derivative are coupled using a carbamoylation reaction. This involves the use of reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Final Assembly: The final step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This step may require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline ring, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted ethoxyphenyl derivatives
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Receptor Binding: The piperidine ring may interact with neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The quinazoline derivative may inhibit specific enzymes, affecting various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Quinazoline-Dione Cores
Functional Group Impact Analysis
4-Ethoxyphenyl vs. 3-Methylpyrazole () :
- The 4-ethoxyphenyl group introduces moderate lipophilicity (logP ~2.5) compared to the pyrazole’s polar NH group. This may reduce aqueous solubility but enhance blood-brain barrier penetration.
- Ethoxy’s electron-donating effect could stabilize aromatic interactions in hydrophobic binding pockets.
Benzylpiperidine vs. Piperazine () :
- Benzylpiperidine increases lipophilicity, favoring CNS targeting. Piperazine derivatives (e.g., CHEMBL4548694) enhance solubility and may reduce off-target binding due to hydrogen bonding.
- Propanamide Linker vs. Sulfonylurea (Elinogrel, ): The propanamide linker offers conformational flexibility, while Elinogrel’s sulfonylurea group provides rigidity and stronger hydrogen-bonding capacity, critical for P2Y12 receptor antagonism.
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound belonging to the quinazolinone derivatives class. This compound exhibits a variety of biological activities and potential therapeutic applications, making it a subject of interest in medicinal chemistry. The unique structural features of this compound, including the piperidine ring and quinazoline core, contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of various functional groups that are critical for its biological activity.
Research indicates that this compound interacts with several biological targets. The compound has been shown to modulate signaling pathways and influence cellular responses through receptor engagement. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic applications.
Pharmacological Effects
This compound has demonstrated various pharmacological effects, including:
- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, indicating a possible role in treating infections.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Antitumor Activity Study
In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways.
Antimicrobial Study
A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating promising antibacterial activity compared to standard antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structure Complexity | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | No |
| Compound B | High | Yes | Yes |
| N-(1-benzylpiperidin-4-yl)-3-[...] | High | Yes | Potentially |
This comparison highlights the distinct advantages of N-(1-benzylpiperidin-4-yl)-3-[...] in terms of its structural complexity and potential dual activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
